Azepane-3-carboxylic acid
Overview
Description
Azepane-3-carboxylic acid is a seven-membered heterocyclic compound containing a nitrogen atom It is a derivative of azepane, which is a saturated analog of azepine
Mechanism of Action
Target of Action
Azepane-3-carboxylic acid is a seven-membered heterocyclic compound Azepane derivatives have been found to be key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
Azepane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathwaysAzepane derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Azepane derivatives have been associated with a wide range of biological activities, including antidiabetic, anticancer, and dna binding activities . These activities suggest that this compound and its derivatives could have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexamethylene diamine with carbon dioxide can yield azepane, which can then be carboxylated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the cyclization and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azepane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce azepane derivatives with varying degrees of saturation.
Scientific Research Applications
Azepane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Azepane: A saturated analog of azepane-3-carboxylic acid, lacking the carboxyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Thiepane: A sulfur-containing analog of azepane.
Uniqueness: this compound is unique due to the presence of both a nitrogen atom and a carboxyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azepane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWXFLBYQNTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541337 | |
Record name | Azepane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77974-81-3 | |
Record name | Azepane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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